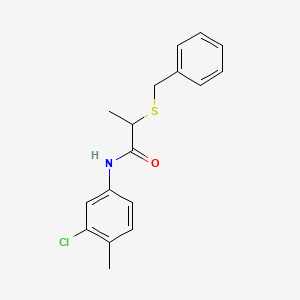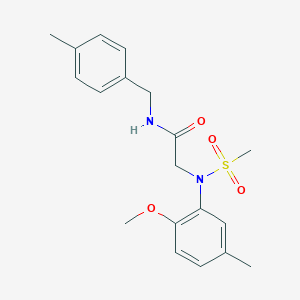![molecular formula C18H21ClO3 B3937242 1-[4-(3-chlorophenoxy)butoxy]-2-ethoxybenzene](/img/structure/B3937242.png)
1-[4-(3-chlorophenoxy)butoxy]-2-ethoxybenzene
Descripción general
Descripción
1-[4-(3-chlorophenoxy)butoxy]-2-ethoxybenzene, also known as CPBE, is a synthetic compound that belongs to the family of phenoxyalkoxybenzenes. It is widely used in scientific research due to its unique physical and chemical properties. CPBE is a colorless liquid that is soluble in organic solvents such as chloroform, methanol, and ethanol.
Mecanismo De Acción
The mechanism of action of 1-[4-(3-chlorophenoxy)butoxy]-2-ethoxybenzene is not fully understood. However, it is believed that 1-[4-(3-chlorophenoxy)butoxy]-2-ethoxybenzene exerts its biological effects by modulating various signaling pathways. 1-[4-(3-chlorophenoxy)butoxy]-2-ethoxybenzene has been shown to inhibit the activity of protein kinases, which play a critical role in cell proliferation and survival. 1-[4-(3-chlorophenoxy)butoxy]-2-ethoxybenzene also inhibits the activity of enzymes involved in the production of reactive oxygen species, which can cause cellular damage.
Biochemical and Physiological Effects
1-[4-(3-chlorophenoxy)butoxy]-2-ethoxybenzene has been shown to have various biochemical and physiological effects. It has antioxidant and anti-inflammatory properties, which make it a potential candidate for the treatment of neurodegenerative diseases. 1-[4-(3-chlorophenoxy)butoxy]-2-ethoxybenzene has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. 1-[4-(3-chlorophenoxy)butoxy]-2-ethoxybenzene also has insecticidal and herbicidal properties, which make it a potential candidate for use in agriculture.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[4-(3-chlorophenoxy)butoxy]-2-ethoxybenzene has several advantages for lab experiments. It is easy to synthesize and has a high yield. 1-[4-(3-chlorophenoxy)butoxy]-2-ethoxybenzene is also stable under various conditions, which makes it suitable for long-term storage. 1-[4-(3-chlorophenoxy)butoxy]-2-ethoxybenzene is soluble in organic solvents, which makes it easy to dissolve in various solutions.
However, 1-[4-(3-chlorophenoxy)butoxy]-2-ethoxybenzene also has some limitations for lab experiments. It is toxic and has low water solubility, which limits its use in biological assays. 1-[4-(3-chlorophenoxy)butoxy]-2-ethoxybenzene also has low bioavailability, which makes it difficult to study its biological effects in vivo.
Direcciones Futuras
There are several future directions for the research on 1-[4-(3-chlorophenoxy)butoxy]-2-ethoxybenzene. One of the future directions is to study the use of 1-[4-(3-chlorophenoxy)butoxy]-2-ethoxybenzene as a potential drug candidate for the treatment of neurodegenerative diseases. 1-[4-(3-chlorophenoxy)butoxy]-2-ethoxybenzene has antioxidant and anti-inflammatory properties, which make it a potential candidate for the treatment of Alzheimer's disease and Parkinson's disease.
Another future direction is to study the use of 1-[4-(3-chlorophenoxy)butoxy]-2-ethoxybenzene as a potential pesticide and herbicide. 1-[4-(3-chlorophenoxy)butoxy]-2-ethoxybenzene has insecticidal and herbicidal properties, which make it a potential candidate for use in agriculture. However, further studies are needed to determine its effectiveness and safety.
Conclusion
In conclusion, 1-[4-(3-chlorophenoxy)butoxy]-2-ethoxybenzene is a synthetic compound that has various scientific research applications. It is easy to synthesize and has a high yield. 1-[4-(3-chlorophenoxy)butoxy]-2-ethoxybenzene has been shown to have antioxidant, anti-inflammatory, and anti-cancer properties. It is a potential drug candidate for the treatment of neurodegenerative diseases. 1-[4-(3-chlorophenoxy)butoxy]-2-ethoxybenzene also has insecticidal and herbicidal properties, which make it a potential candidate for use in agriculture. However, further studies are needed to determine its effectiveness and safety.
Aplicaciones Científicas De Investigación
1-[4-(3-chlorophenoxy)butoxy]-2-ethoxybenzene is used in various scientific research applications such as drug discovery, material science, and environmental science. 1-[4-(3-chlorophenoxy)butoxy]-2-ethoxybenzene is a potential drug candidate for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. 1-[4-(3-chlorophenoxy)butoxy]-2-ethoxybenzene also has antioxidant and anti-inflammatory properties, which make it a potential candidate for the treatment of neurodegenerative diseases.
1-[4-(3-chlorophenoxy)butoxy]-2-ethoxybenzene is also used in material science as a polymer additive. It improves the mechanical properties and thermal stability of polymers. 1-[4-(3-chlorophenoxy)butoxy]-2-ethoxybenzene is also used as a surfactant in emulsion polymerization, which improves the stability and uniformity of the resulting polymer.
In environmental science, 1-[4-(3-chlorophenoxy)butoxy]-2-ethoxybenzene is used as a pesticide and herbicide. It is effective against a wide range of pests and weeds and has low toxicity to non-target organisms. 1-[4-(3-chlorophenoxy)butoxy]-2-ethoxybenzene is also used as a solvent in the extraction of natural products from plants and animals.
Propiedades
IUPAC Name |
1-chloro-3-[4-(2-ethoxyphenoxy)butoxy]benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClO3/c1-2-20-17-10-3-4-11-18(17)22-13-6-5-12-21-16-9-7-8-15(19)14-16/h3-4,7-11,14H,2,5-6,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJUACLPTEZHIGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCCCOC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-3-[4-(2-ethoxyphenoxy)butoxy]benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-(benzylthio)ethyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B3937163.png)
![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3937171.png)
![N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3937179.png)
![1-chloro-3-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B3937182.png)
![N-({[4-(benzoylamino)phenyl]amino}carbonothioyl)-4-propoxybenzamide](/img/structure/B3937184.png)
![N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B3937190.png)
![4-{[4-(diethylamino)benzylidene]amino}-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B3937204.png)

![N-({[4-(propionylamino)phenyl]amino}carbonothioyl)-4-propoxybenzamide](/img/structure/B3937218.png)
![1-chloro-2-[4-(4-ethoxyphenoxy)butoxy]benzene](/img/structure/B3937228.png)
![1-chloro-2-[4-(2-methoxy-4-methylphenoxy)butoxy]-4-methylbenzene](/img/structure/B3937232.png)
![N-{2-[(4-chlorobenzyl)thio]ethyl}-4-methyl-3-nitrobenzamide](/img/structure/B3937238.png)
![1-chloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]-4-methylbenzene](/img/structure/B3937250.png)